molecular formula C10H15BN2O4 B1372875 (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid CAS No. 863752-59-4

(4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid

Cat. No.: B1372875
CAS No.: 863752-59-4
M. Wt: 238.05 g/mol
InChI Key: VTWBZVDHQCJRAA-UHFFFAOYSA-N
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Description

(4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis

Mechanism of Action

Target of Action

Boronic acids, including pyridine boronic acids, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the coupling of boronic acids with various organic halides or triflates in the presence of a palladium catalyst .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to the palladium catalyst . The 4-(T-BUTOXYCARBONYLAMINO)PYRIDINE-3-BORONIC ACID likely interacts with its targets in a similar manner, contributing its pyridine moiety to the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling suggests it may be involved in the synthesis of various organic compounds .

Pharmacokinetics

The compound is a solid at room temperature and is typically stored at -20°c . These properties may influence its absorption, distribution, metabolism, and excretion in biological systems.

Result of Action

The molecular and cellular effects of 4-(T-BUTOXYCARBONYLAMINO)PYRIDINE-3-BORONIC ACID are likely dependent on the specific context of its use. In Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, potentially leading to the synthesis of various organic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(T-BUTOXYCARBONYLAMINO)PYRIDINE-3-BORONIC ACID. For instance, the compound’s stability may be affected by temperature, as it is typically stored at -20°C . Additionally, the efficacy of its action in Suzuki-Miyaura cross-coupling reactions may be influenced by the presence of a suitable palladium catalyst .

Biochemical Analysis

Biochemical Properties

(4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor or modulator. The boronic acid moiety in this compound forms reversible covalent bonds with the active site serine residues of proteases, thereby inhibiting their activity . Additionally, it can interact with proteins involved in signal transduction pathways, influencing cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating the activity of these enzymes, this compound can alter gene expression and cellular metabolism . For instance, it can inhibit the phosphorylation of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms covalent bonds with diols and other nucleophilic groups in enzymes and proteins, leading to enzyme inhibition or activation . This interaction can result in the stabilization or destabilization of enzyme-substrate complexes, thereby modulating enzymatic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in cell signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and cellular responses without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways . For example, it can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can be taken up by cells via specific transporters and can accumulate in certain cellular compartments. The distribution of this compound within tissues can influence its overall biochemical effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with transcription factors and other nuclear proteins to regulate gene expression. Additionally, this compound can be found in the cytoplasm, where it modulates enzyme activity and cellular signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid typically involves the following steps:

    Formation of the Boc-protected amine: The starting material, 4-aminopyridine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.

    Borylation: The Boc-protected amine is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium acetate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, would be necessary to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction between the boronic acid and an aryl or vinyl halide to form a carbon-carbon bond.

    Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol). The reaction is usually carried out under an inert atmosphere at temperatures ranging from 50 to 100°C.

    Protodeboronation: Reagents such as hydrochloric acid or sodium hydroxide are used, and the reaction is typically performed at room temperature.

Major Products

    Suzuki-Miyaura Coupling: The major product is a biaryl or a substituted alkene, depending on the nature of the halide used.

    Protodeboronation: The major product is the corresponding pyridine derivative without the boronic acid group.

Scientific Research Applications

(4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-(tert-Butoxycarbonyl)piperidin-4-yl)boronic acid
  • (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid
  • N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester

Uniqueness

(4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid is unique due to the presence of both the Boc-protected amine and the boronic acid functional group. This combination allows for selective reactions and protection strategies in organic synthesis, making it a versatile intermediate for the preparation of complex molecules.

Properties

IUPAC Name

[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-4-5-12-6-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWBZVDHQCJRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)NC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674731
Record name {4-[(tert-Butoxycarbonyl)amino]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863752-59-4
Record name C-(1,1-Dimethylethyl) N-(3-borono-4-pyridinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863752-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(tert-Butoxycarbonyl)amino]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 2.5 M solution of n-butyl lithium in hexane (100 mL, 250 mmol) was added over 20 minutes to a stirred solution of tert-butyl pyridin-4-ylcarbamate (19.4 g, 100 mmol) and N,N,N′,N′-tetramethylethylenediamine (31.4 g, 270 mmol) in THF (500 mL) at −78° C. tert-Butyl pyridin-4-ylcarbamate is available from a literature procedure (Spivey, A. C. et al. J. Org. Chem. 1999, 64, 9430-9443). A white solid appeared and the mixture was stirred for 10 minutes at −78° C., then was allowed to warm slowly to −4° C. before cooling to −78° C. again. Trimethyl borate (39.5 g, 380 mmol) was added over 15 minutes. The solution was allowed to warm to 0° C., then was poured into saturated aqueous ammonium chloride (500 mL). The mixture was stirred for 2 minutes. After standing at ambient temperature overnight, the mixture was partitioned between diethyl ether and brine. The organic layer was separated and washed with brine. A white solid formed in the organic layer and was isolated by filtration. The solid was washed sequentially with diethyl ether, water, and diethyl ether, then was dried to provide 17.1 g of 4-[(tert-butoxycarbonyl)amino]pyridin-3-ylboronic acid as a white solid.
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Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, a solution of n-butyllithium in hexane (100 mL of 2.5 M, 250 mmol) was added over 20 minutes to a stirred solution of tert-butyl pyridin-4-ylcarbamate (19.4 g, 100 mmol) and N,N,N′,N′-tetramethylethylenediamine (TMEDA) (31.4 g, 270 mmol) in tetrahydrofuran (THF) (500 mL) at −78° C. tert-Butyl pyridin-4-ylcarbamate is available from a literature procedure (Spivey, A. C. et al. J. Org. Chem. 1999, 64, 9430-9443). A white solid appeared and the mixture was stirred for 10 minutes at −78° C., was transferred to a salt bath, and allowed to warm slowly to −4° C. over about two hours before cooling to −78° C. again. Trimethyl borate (39.5 g, 380 mmol) was added over 15 minutes. The solution was warmed to 0° C. and poured into saturated aqueous ammonium chloride (500 mL). The mixture was stirred for 2 minutes. After standing at room temperature overnight, the mixture was partitioned between diethyl ether and brine. The organic layer was separated and washed with brine and then diluted to a volume of 3 liters with the addition of diethyl ether. A white solid formed in the organic layer and was isolated by filtration. The solid was washed sequentially with diethyl ether, water, and diethyl ether, then was dried to provide 17.1 g of 4-[(tert-butoxycarbonyl)amino]pyridin-3-ylboronic acid as a white solid.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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